molecular formula C14H10F2O B1359336 3,4-Difluoro-2'-methylbenzophenone CAS No. 951887-24-4

3,4-Difluoro-2'-methylbenzophenone

Cat. No.: B1359336
CAS No.: 951887-24-4
M. Wt: 232.22 g/mol
InChI Key: UCAZSIWJEZFZMS-UHFFFAOYSA-N
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Description

3,4-Difluoro-2’-methylbenzophenone is a chemical compound that belongs to the family of benzophenones. It is characterized by the presence of two fluorine atoms and a methyl group attached to the benzophenone core. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2’-methylbenzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 2-methylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 3,4-Difluoro-2’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2’-methylbenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzophenones .

Scientific Research Applications

3,4-Difluoro-2’-methylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form strong interactions with biological targets, potentially leading to increased potency and selectivity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorobenzophenone
  • 2-Methylbenzophenone
  • 4-Fluoro-2-methylbenzophenone

Uniqueness

3,4-Difluoro-2’-m

Properties

IUPAC Name

(3,4-difluorophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c1-9-4-2-3-5-11(9)14(17)10-6-7-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAZSIWJEZFZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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